Ethyl nicotinate
Overview
Description
Synthesis Analysis
The synthesis of ethyl nicotinate involves various chemical pathways and methodologies. One novel synthesis route led to the successful creation of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, showcasing the compound's versatility and potential for diverse applications. This synthesis was characterized using XRD, GC–MS analysis, element analysis, and NMR spectroscopic techniques, which helped in determining the structure of the synthesized compound (Zhou et al., 2008). Another method proposed for the synthesis of nicotinamide riboside and derivatives, including ethyl nicotinate, involves a two-step methodology that achieves stereoselective synthesis, indicating the compound's significance in enhancing NAD+ concentrations in mammalian cells (Yang, Chan, & Sauve, 2007).
Molecular Structure Analysis
The molecular structure of ethyl nicotinate and its derivatives plays a critical role in its chemical behavior and interactions. The structure of ethyl nicotinate derivatives has been analyzed through various spectroscopic methods, providing insight into the compound's electronic structure and molecular conformation. These studies highlight the significance of molecular structure in understanding the compound's chemical properties and reactivity (Cobo, Glidewell, Low, & Orozco, 2008).
Chemical Reactions and Properties
Ethyl nicotinate participates in diverse chemical reactions, contributing to its broad range of properties and applications. One interesting application is its use as a potent attractant for Thrips obscuratus in agricultural settings, which exceeds the attraction level of ripe fruit (Penman et al., 1982). Moreover, ethyl nicotinate has been involved in the convenient synthesis of alkyl-substituted derivatives, highlighting its versatility in chemical synthesis (Paine, 1987).
Scientific Research Applications
Synthesis Intermediate : Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate is a valuable intermediate for synthesizing 3-pyridyl-5,7-di(trifluoromethyr)-1,8-naphthyridin-2(1H)ones, indicating its role in the creation of complex chemical structures (Eichler, Rooney, & Williams, 1976).
Retinoprotective Agent : 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate demonstrates potential as a retinoprotector, aiding in preventing retinal ischemia-reperfusion injuries and improving retinal microcirculation (Peresypkina et al., 2020).
Gingival Inflammation Treatment : In combination with chlorhexidine, nicotinate ethyl ester effectively reduces gingival inflammation in monkeys, suggesting its potential in dental and oral care applications (Taguchi et al., 1989).
Topical Drug Application : Ethyl nicotinate's topical application on hairless rat skin reveals insights into the simultaneous transport and metabolism of the drug, indicating metabolic saturation in viable skin at higher concentrations (Sugibayashi, Hayashi, & Morimoto, 1999).
Pest Attractant : This compound is also effective in attracting thrips obscuratus in peaches and apricots, with implications for pest management in agriculture (Penman et al., 1982).
Process Intensification in Chemical Reactions : The HEL FlowCAT reactor utilizes ethyl nicotinate in its process intensification for continuous flow hydrogenation, showcasing its role in enhancing chemical reaction productivity (Ouchi et al., 2014).
Skin Disorders Treatment : Nicotinate rubefacients, which include ethyl nicotinate, have shown equal efficacy in treating various skin disorders like alopecia areata and localized scleroderma, indicating potential for broader clinical applications (Peterson, Farber, & Fulton, 1960).
Safety And Hazards
Future Directions
The future outlook of the Ethyl nicotinate market is promising. The increasing prevalence of cardiovascular diseases, coupled with a growing consumer inclination towards personal care products with pharmaceutical benefits, is expected to drive the demand for Ethyl nicotinate . Moreover, the market is experiencing technological advancements and innovation in product formulations, leading to the development of more effective and efficient Ethyl nicotinate-based products .
properties
IUPAC Name |
ethyl pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLVHTDFJBKJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046526 | |
Record name | Ethyl nicotinate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9046526 | |
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Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; mp = 8-10 deg C; [Sigma-Aldrich MSDS] | |
Record name | Ethyl nicotinate | |
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Product Name |
Ethyl nicotinate | |
CAS RN |
614-18-6 | |
Record name | Ethyl nicotinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylnicotinate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614186 | |
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Record name | Ethyl nicotinate | |
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Record name | 3-Pyridinecarboxylic acid, ethyl ester | |
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Record name | Ethyl nicotinate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9046526 | |
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Record name | Ethyl nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.429 | |
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Record name | ETHYL NICOTINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIJ3H353YH | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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